molecular formula C12H9F2N B8761957 3,5-Difluoro-n-phenylaniline CAS No. 330-31-4

3,5-Difluoro-n-phenylaniline

Cat. No. B8761957
CAS RN: 330-31-4
M. Wt: 205.20 g/mol
InChI Key: OIDCMQMCKBZXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-n-phenylaniline is a useful research compound. Its molecular formula is C12H9F2N and its molecular weight is 205.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Difluoro-n-phenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-n-phenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

330-31-4

Product Name

3,5-Difluoro-n-phenylaniline

Molecular Formula

C12H9F2N

Molecular Weight

205.20 g/mol

IUPAC Name

3,5-difluoro-N-phenylaniline

InChI

InChI=1S/C12H9F2N/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8,15H

InChI Key

OIDCMQMCKBZXCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 5 mL microwave reaction vial was placed aniline (0.298 g. 3.20 mmol) and 1,3-difluoro-5-iodobenzene (0.768 g, 3.20 mmol) in toluene (3 mL). KOH (0.323 g, 5.76 mmol) in water (650 μL) and N,N,N-trimethylhexadecan-1-aminium bromide (6.30 mg, 0.017 mmol) were added to the vial with stirring. After the reaction was warmed to 90° C., bis[tri(t-butylphosphine]palladium[0] (0.016 g, 0.032 mmol) was added and the reaction was stirred at 150° C. for 4 h and then 160° C. for 2 h. The mixture was diluted with water and brine, and extracted with toluene. The toluene extract was subsequently washed with water, dried over MgSO4 and concentrated. The residue was purified by flash column chromatography to provide the title compound as a brown oil (0.132 g). LCMS m/z=206.2 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 6.54 (tt, J=9.35, 2.27 Hz, 1H), 6.63 (dd, J=10.48, 2.15 Hz, 2H), 7.01 (dt, J=14.65, 1.14 Hz, 1H), 7.17 (dd, J=8.59, 1.01 Hz, 2H), 7.34 (t, J=7.83 Hz, 2H), 8.69 (s, 1H).
Quantity
0.298 g
Type
reactant
Reaction Step One
Quantity
0.768 g
Type
reactant
Reaction Step Two
Name
Quantity
0.323 g
Type
reactant
Reaction Step Three
Name
Quantity
650 μL
Type
solvent
Reaction Step Three
Quantity
6.3 mg
Type
catalyst
Reaction Step Three
[Compound]
Name
tri(t-butylphosphine]palladium[0]
Quantity
0.016 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.